molecular formula C8H4F4O2 B1297530 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 67515-55-3

4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B1297530
Key on ui cas rn: 67515-55-3
M. Wt: 208.11 g/mol
InChI Key: WZBPZYCJUADXRS-UHFFFAOYSA-N
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Patent
US08623818B2

Procedure details

A solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (260 mg, 1.25 mmol, 1 eq) in MeOH (0.5 mL) and CH2Cl2 (2 mL) was treated with TMSCHN2 (2M in hexanes, 0.85 mL, 1.70 mmol, 1A eq) dropwise with stirring at room temperature. After the reaction was stirred for 10 min, acetic acid was added until the yellow color disappeared. The mixture was concentrated to afford methyl 4-fluoro-3-(trifluoromethyl)benzoate, which was used in the next step without further purification.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[Si](C=[N+]=[N-])(C)(C)[CH3:16].C(O)(=O)C>CO.C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
0.85 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction was stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=O)OC)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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